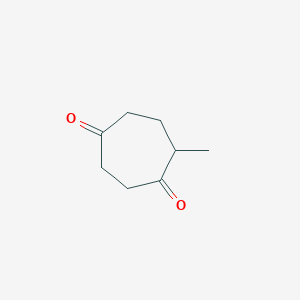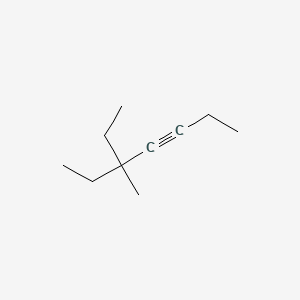![molecular formula C8H17PS B14596217 3,4-Dimethyl-1-[(methylsulfanyl)methyl]phospholane CAS No. 61213-92-1](/img/structure/B14596217.png)
3,4-Dimethyl-1-[(methylsulfanyl)methyl]phospholane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethyl-1-[(methylsulfanyl)methyl]phospholane is an organophosphorus compound characterized by a phospholane ring substituted with methyl groups and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-1-[(methylsulfanyl)methyl]phospholane typically involves the reaction of appropriate phospholane precursors with methylating agents. One common method includes the use of dimethyl sulfate or methyl iodide as methylating agents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial settings. Purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-1-[(methylsulfanyl)methyl]phospholane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phospholane ring to more saturated derivatives.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated phospholane derivatives.
Substitution: Various substituted phospholane compounds depending on the nucleophile used.
Scientific Research Applications
3,4-Dimethyl-1-[(methylsulfanyl)methyl]phospholane has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-1-[(methylsulfanyl)methyl]phospholane involves its interaction with molecular targets such as enzymes or receptors. The compound can form coordination complexes with metal ions, influencing the activity of metalloenzymes. Additionally, its structural features allow it to interact with biological membranes, potentially altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylphospholane: Lacks the methylsulfanyl group, resulting in different reactivity and applications.
1-Methyl-3,4-dimethylphospholane: Similar structure but with a different substitution pattern, affecting its chemical properties.
3,4-Dimethyl-1-[(ethylsulfanyl)methyl]phospholane: Contains an ethylsulfanyl group instead of a methylsulfanyl group, leading to variations in its chemical behavior.
Uniqueness
3,4-Dimethyl-1-[(methylsulfanyl)methyl]phospholane is unique due to the presence of both methyl and methylsulfanyl groups, which confer distinct chemical properties and reactivity. This combination of substituents makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
61213-92-1 |
|---|---|
Molecular Formula |
C8H17PS |
Molecular Weight |
176.26 g/mol |
IUPAC Name |
3,4-dimethyl-1-(methylsulfanylmethyl)phospholane |
InChI |
InChI=1S/C8H17PS/c1-7-4-9(6-10-3)5-8(7)2/h7-8H,4-6H2,1-3H3 |
InChI Key |
BHQBYPJWHIJBQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CP(CC1C)CSC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


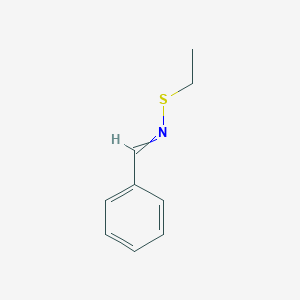
![1-(Chloromethyl)-2-[(3-methoxyphenyl)sulfanyl]benzene](/img/structure/B14596140.png)

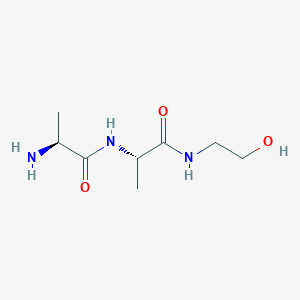
![2-[Di(prop-2-en-1-yl)amino]phenyl propylcarbamate](/img/structure/B14596151.png)
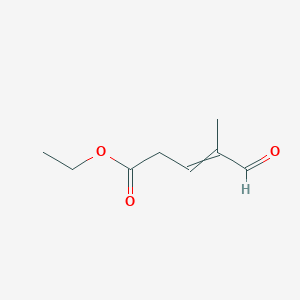
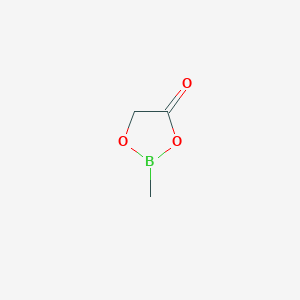
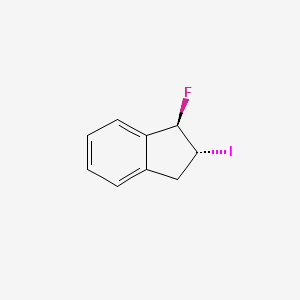
![Furo[2,3-c]pyridin-2(6H)-one, 3-chloro-6-(phenylmethyl)-](/img/structure/B14596183.png)
![Dipropyl [2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14596189.png)
![Benzo[b]thiophene, 2,3-dihydro-2,5-dimethyl-6-nitro-, 1,1-dioxide](/img/structure/B14596200.png)

